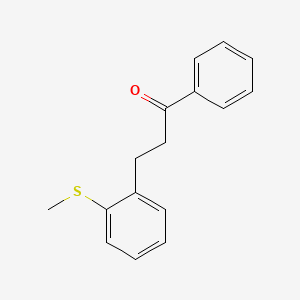

3-(2-Thiomethylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Thiomethylphenyl)propiophenone is a compound that is part of the thiophene family, which are sulfur-containing heteroaromatic compounds. Thiophenes are known for their diverse applications in material science and pharmaceuticals due to their wide spectrum of biological activities. These activities include antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties . Additionally, polymeric thiophenes are utilized in various electronic devices such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered sulfur-containing heteroaromatic ring. X-ray diffraction studies have been used to determine the crystal structures of these compounds, revealing details such as bond lengths, bond angles, and conformation . For instance, the crystal structure of 1-(2-hydroxyphenyl)-3-(2-thiomethoxyphenyl)-1,3-propanedione showed the compound in its enol tautomer form with specific intramolecular O…O contacts . Similarly, the crystal structure of a stannoxane derivative of 3-(2-thiophenyl)-2-propenoic acid showed interesting intra- and inter-molecular interactions .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that modify their structure and properties. For example, 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene underwent cycloaddition reactions to yield benzo[c]thiophene derivatives . The reactivity of thiophene derivatives can be influenced by substituents on the thiophene ring, which can affect the outcome of reactions such as electropolymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the electronic properties of polymers derived from thiophene derivatives, such as their band gap and oxidation potentials, can be studied using techniques like cyclic voltammetry and absorbance studies . These properties are crucial for their applications in electronic devices. The presence of substituents can lead to variations in properties like optical band gaps and oxidation potentials, as seen in the study of various 3-arylthieno[3,2-b]thiophenes .

Applications De Recherche Scientifique

Electrochromic Materials

- High-Contrast Electrochromic Polymers : Research on derivatives of 3,4-ethylenedioxythiophene, a structurally related compound to 3-(2-Thiomethylphenyl)propiophenone, has led to the development of electrochromic polymers. These materials exhibit high electrochromism, transitioning from transmissive light gray to opaque deep purple, potentially useful for display technologies and smart windows (Sankaran & Reynolds, 1997).

Catalysis and Synthesis

- Asymmetric Transfer Hydrogenation : A study involving Ru cluster-based catalyst systems for the asymmetric transfer hydrogenation of propiophenone derivatives, which include compounds structurally similar to 3-(2-Thiomethylphenyl)propiophenone, highlights their efficiency in producing high yields with high enantiomeric excesses (Zhang et al., 2003).

- Synthesis of Thiophene Derivatives : Thiophene derivatives, including those similar to 3-(2-Thiomethylphenyl)propiophenone, have been synthesized for their pharmacological potential. The synthesis process involves reactions of amines with propenoyl chloride derivatives (Tabuuchi, 1960).

Material Science

- Novel Low Band Gap Polymers : The synthesis of poly(2-phenylthieno[3,4-b]thiophene), structurally related to 3-(2-Thiomethylphenyl)propiophenone, has led to the discovery of novel conductive polymers with low band gaps, potentially useful in electronics and photovoltaics (Neef et al., 1999).

Pharmacology and Biomedical Applications

- Calcium Antagonists with Antioxidant Activity : Research into thiazolidinone derivatives, structurally related to 3-(2-Thiomethylphenyl)propiophenone, has led to the discovery of compounds that act as calcium antagonists with antioxidant activity, potentially useful in cardiovascular therapies (Kato et al., 1999).

Crystallography

- Crystal Structure Studies : Detailed crystal structure analysis of compounds like (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, which share similarities with 3-(2-Thiomethylphenyl)propiophenone, provides insights into the structural properties of these types of molecules (Nagaraju et al., 2018).

Liquid Crystal Technology

- Photoalignment of Nematic Liquid Crystals : Studies on prop-2-enoates derived from thiophene-based compounds have shown their efficacy in promoting excellent photoalignment of nematic liquid crystals, indicating potential applications in LCD technology (Hegde et al., 2013).

Propriétés

IUPAC Name |

3-(2-methylsulfanylphenyl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16OS/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLOGODZILBMFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644304 |

Source

|

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Thiomethylphenyl)propiophenone | |

CAS RN |

898754-17-1 |

Source

|

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.